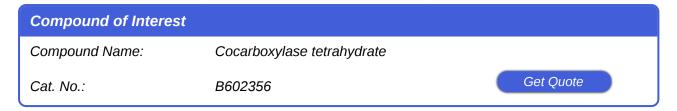


Application Note and Protocol: HPLC Analysis of Thiamine Pyrophosphate Tetrahydrate in Biological Samples

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is a crucial coenzyme in carbohydrate and energy metabolism.[1][2] Its accurate quantification in biological samples such as blood and tissues is essential for diagnosing thiamine deficiency-related disorders, including Wernicke-Korsakoff syndrome and beriberi, and for research in neurodegenerative diseases.[1] High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a robust and widely accepted method for the determination of TPP.[1] This application note provides a detailed protocol for the analysis of thiamine pyrophosphate tetrahydrate in biological samples using reversed-phase HPLC with pre-column derivatization.

Principle

The method involves the extraction of thiamine pyrophosphate from the biological matrix, followed by protein precipitation. The extracted TPP is then derivatized to a highly fluorescent thiochrome derivative using an oxidizing agent like potassium ferricyanide in an alkaline medium. The resulting thiochrome derivative is separated by reversed-phase HPLC and quantified using a fluorescence detector.

Apparatus and Reagents



3.1. Apparatus

- · HPLC system with a fluorescence detector
- Reversed-phase C18 column (e.g., 125 mm x 4 mm)[3]
- Centrifuge
- Vortex mixer
- Pipettes
- 1.5 ml reaction tubes
- Syringe filters (0.22 μm)

3.2. Reagents

- · Thiamine pyrophosphate tetrahydrate standard
- Trichloroacetic acid (TCA)[4]
- Potassium ferricyanide [K3(Fe(CN)6)][5]
- Sodium hydroxide (NaOH)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)[5]
- Sodium dihydrogen phosphate
- Deionized water
- EDTA-blood for sample collection[3]

Experimental Protocols

4.1. Standard Solution Preparation



- Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of thiamine pyrophosphate tetrahydrate in 10 mL of 0.1 M HCl.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl to achieve concentrations ranging from 0.1 to 25 μg/mL.[6]
- 4.2. Sample Preparation (Whole Blood)
- Collection: Collect whole blood samples in EDTA-containing tubes.[3]
- Precipitation: To 100 μL of whole blood, add 100 μL of 10% trichloroacetic acid (TCA).[4]
- Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
- Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.[3]
- Supernatant Collection: Carefully collect the clear supernatant for the derivatization step.
- 4.3. Pre-Column Derivatization
- Reaction Mixture: In a new reaction tube, mix 50 μL of the supernatant (or standard solution)
 with 50 μL of a solution containing potassium ferricyanide and sodium hydroxide.
- Incubation: Incubate the mixture in the dark at room temperature for 10 minutes to allow for the formation of the thiochrome derivative.
- Filtration: Filter the derivatized sample through a 0.22 μm syringe filter before injection into the HPLC system.

HPLC Conditions

The following table summarizes the recommended HPLC conditions for the analysis of thiamine pyrophosphate.



Parameter	Value	
Column	Reversed-phase C18, 125 mm x 4 mm, 5 μm	
Mobile Phase	Isocratic elution with 20 mmol/L sodium dihydrogen phosphate buffer (pH 4.6) containing 10 g/L acetonitrile.[5]	
Flow Rate	1.0 mL/min	
Injection Volume	20 μL	
Column Temperature	30°C[3]	
Fluorescence Detection	Excitation: 365 nm, Emission: 440 nm[3]	
Run Time	Approximately 10 minutes	

Data Presentation

The quantitative performance of this method is summarized in the tables below.

Table 1: Chromatographic and Calibration Data

Parameter	Value
Retention Time (Thiochrome-TPP)	~ 4.5 min
Linearity Range	0.02 - 5 μg/mL[6]
Correlation Coefficient (r²)	> 0.999[6]

Table 2: Method Validation Parameters



Parameter	Value	Reference
Limit of Detection (LOD)	130 pg on column	[5]
Limit of Quantification (LOQ)	300 pg on column	[5]
Recovery	> 90%	[5]
Within-run Coefficient of Variation (CV)	< 3.5%	[7]
Between-run Coefficient of Variation (CV)	< 8%	[5]

Visualizations

Experimental Workflow Diagram

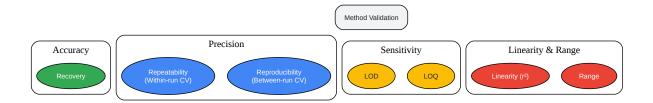


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Caption: Experimental workflow for HPLC analysis of TPP.

Method Validation Parameters Relationship





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Caption: Key parameters for analytical method validation.

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